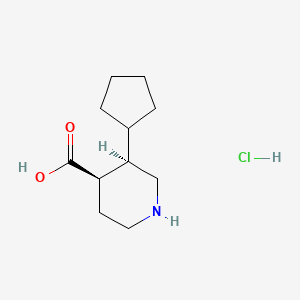

(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

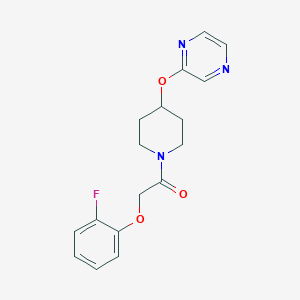

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are known for their wide range of biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives generally consists of a six-membered ring containing one nitrogen atom . The 3R,4R notation indicates the configuration of the chiral centers in the molecule.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R,4R)-3-Cyclopentylpiperidine-4-carboxylic acid;hydrochloride” would depend on its specific structure. For example, a similar compound, “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride”, has a molecular formula of C5H12ClNO3, an average mass of 169.607 Da, and a monoisotopic mass of 169.050568 Da .Scientific Research Applications

Utilization in Synthesis of Chiral Compounds

Chiral Bicyclic 3-Hydroxypiperidines Synthesis

Research led by J. Wilken et al. (1997) describes the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, showcasing a high diastereoselective ring expansion. This process clarifies the influence of stereogenic centers on diastereoselectivity, further contributing to the development of complex chiral piperidine derivatives. These compounds are examples of utilizing industrial waste material for synthesizing value-added chiral compounds (Wilken, Kossenjans, Saak, Haase, Pohl, Martens, 1997).

Role in Complex Molecule Construction

Synthesis of Functionalized Cycloalkene Skeletons

Xin Cong and Z. Yao (2006) have demonstrated the diastereoselective synthesis of a functionalized cyclohexene skeleton, a key component of GS4104, utilizing L-serine. This method involves ring-closing metathesis and Grignard reactions, emphasizing the versatility of starting materials and synthetic strategies in constructing complex molecules with defined stereochemistry (Cong, Yao, 2006).

Cyclodepsipeptides Synthesis

Marta Pelay-Gimeno, F. Albericio, and Judit Tulla-Puche (2016) detailed a protocol for synthesizing 'head-to-side-chain cyclodepsipeptides,' highlighting the challenge of integrating diverse functional groups into macrocyclic cores. This research underscores the importance of such compounds in pharmaceutical development due to their broad range of biological activities (Pelay-Gimeno, Albericio, Tulla-Puche, 2016).

Pyrrolizidine Alkaloids Synthesis

Takashi Matsumoto et al. (1992) conducted the synthesis of all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, demonstrating the synthetic versatility in accessing complex natural product frameworks. This work contributes to the understanding of necic acid components in pyrrolizidine alkaloids, vital for studying their biological roles and potential medicinal applications (Matsumoto, Terao, Ishizuka, Usui, Nozaki, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-6-12-7-10(9)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPFSVSQUINLRA-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNCCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H]2CNCC[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)